molecular formula C12H19BrCl2N2 B1450577 3-(2-Bromophenyl)-1-ethylpiperazine dihydrochloride CAS No. 1820703-64-7

3-(2-Bromophenyl)-1-ethylpiperazine dihydrochloride

Cat. No. B1450577
M. Wt: 342.1 g/mol
InChI Key: XVMXEVJMPWXRRW-UHFFFAOYSA-N
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Description

This usually includes the compound’s systematic name, its molecular formula, and its structural formula.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, the reagents, the conditions under which the reaction was carried out, and the yield of the product.



Molecular Structure Analysis

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Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It might include details about its reactivity, the products it forms, the conditions under which it reacts, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This includes details such as the compound’s melting point, boiling point, solubility, density, and refractive index, as well as its chemical stability, reactivity, and pH.


Scientific Research Applications

Synthesis and Chemical Properties

3-(2-Bromophenyl)-1-ethylpiperazine dihydrochloride has been involved in various synthesis processes and studies of chemical properties. For instance, it has been used as an intermediate in the synthesis of mirtazapine, showcasing its role in the production of complex pharmaceutical compounds (Xuan Yun, 2003). Furthermore, its derivatives have been examined for their role in modeling the active site of type 3 copper proteins, indicating its significance in bioinorganic chemistry (Michael Merkel et al., 2005).

Biochemical Studies

Studies have also demonstrated the biochemical relevance of similar compounds, with particular focus on their anti-inflammatory, analgesic, and peripheral N-cholinolytic properties (Гюльнара Артаваздовна Геворгян et al., 2017). Additionally, the effects of variations in the molecular structure on the activity of allosteric enhancers of the A1 adenosine receptor have been explored, indicating the compound's potential in pharmacological research (R. Romagnoli et al., 2012).

Crystallography and Material Sciences

In the field of crystallography and material sciences, the compound and its derivatives have been used to study the crystal structures and spectroscopic properties of various materials, highlighting its role in understanding the molecular and atomic architecture of substances (Sarra Soudani et al., 2016).

Antidepressant and Anxiolytic Properties

Lastly, phenylpiperazine derivatives, related to 3-(2-Bromophenyl)-1-ethylpiperazine dihydrochloride, have been studied for their antidepressant- and anxiolytic-like effects in animal models, demonstrating the compound's potential therapeutic applications (K. Pytka et al., 2015).

Safety And Hazards

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Future Directions

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For a specific compound like “3-(2-Bromophenyl)-1-ethylpiperazine dihydrochloride”, you would need to consult scientific literature or databases to gather this information. Please note that not all compounds will have information available in all of these categories, especially if they are not widely studied. If you have access to scientific databases or journals, they can be a great resource for this kind of information. You might also consider reaching out to a chemistry professional or academic for more specific guidance.


properties

IUPAC Name

3-(2-bromophenyl)-1-ethylpiperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2.2ClH/c1-2-15-8-7-14-12(9-15)10-5-3-4-6-11(10)13;;/h3-6,12,14H,2,7-9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVMXEVJMPWXRRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCNC(C1)C2=CC=CC=C2Br.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Bromophenyl)-1-ethylpiperazine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Bromophenyl)-1-ethylpiperazine dihydrochloride
Reactant of Route 2
3-(2-Bromophenyl)-1-ethylpiperazine dihydrochloride
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3-(2-Bromophenyl)-1-ethylpiperazine dihydrochloride
Reactant of Route 4
3-(2-Bromophenyl)-1-ethylpiperazine dihydrochloride
Reactant of Route 5
3-(2-Bromophenyl)-1-ethylpiperazine dihydrochloride
Reactant of Route 6
3-(2-Bromophenyl)-1-ethylpiperazine dihydrochloride

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